molecular formula C17H15ClN2OS B2362901 3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide CAS No. 438034-90-3

3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide

Cat. No.: B2362901
CAS No.: 438034-90-3
M. Wt: 330.83
InChI Key: NTFPHFDEZSCPFN-UHFFFAOYSA-N
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Description

3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.

Scientific Research Applications

Heterocyclic Compound Synthesis
Research has explored the synthesis of heterocyclic compounds involving structures related to 3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide. For instance, studies on Vilsmeier-Haack reactions have demonstrated the formation of heterocyclic annelated compounds from related tetrahydrobenzocycloheptenones, showcasing the potential of such compounds in the synthesis of novel heterocyclic structures with potential applications in various fields, including pharmaceuticals and materials science (Peesapati & Anuradha, 2000).

Antimicrobial Agents Development
Compounds similar to this compound have been evaluated for their antimicrobial properties. For example, 3-halobenzo[b]thiophene derivatives, which share structural similarities, were synthesized and tested for antimicrobial activities, indicating the potential of such compounds in developing new classes of antibiotics to combat resistant pathogens (Masih et al., 2021).

Catalysis and Chemical Transformations
Research involving related structures has also delved into catalysis and selective chemical transformations, such as the highly selective hydrogenation of phenol and derivatives to cyclohexanone, showcasing the utility of these compounds in facilitating environmentally benign methodologies for important industrial processes (Wang et al., 2011).

Novel Dye Synthesis
The synthesis of novel dyes and their precursors based on related thiophene systems has been explored, demonstrating the potential applications of such compounds in the textile industry for dyeing and textile finishing with added antimicrobial properties, indicating a dual-functionality aspect (Shams et al., 2011).

Properties

IUPAC Name

3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c18-12-6-4-5-11(9-12)16(21)20-17-14(10-19)13-7-2-1-3-8-15(13)22-17/h4-6,9H,1-3,7-8H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFPHFDEZSCPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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